molecular formula C22H23N3O4S B2374622 8-((4-Acetylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1219156-77-0

8-((4-Acetylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2374622
CAS No.: 1219156-77-0
M. Wt: 425.5
InChI Key: YGTLFCSZIDXUMK-UHFFFAOYSA-N
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Description

8-((4-Acetylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a synthetic small molecule featuring a 1,4,8-triazaspiro[4.5]dec-3-en-2-one core. This scaffold is characterized by a spirocyclic ring system that combines a piperidine-like nitrogenous ring with a fused heterocyclic structure. The compound is substituted at the 8-position with a 4-acetylphenyl sulfonyl group and at the 3-position with an m-tolyl (3-methylphenyl) group. These substituents confer distinct electronic and steric properties, influencing its physicochemical and pharmacological behavior.

Properties

IUPAC Name

8-(4-acetylphenyl)sulfonyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-15-4-3-5-18(14-15)20-21(27)24-22(23-20)10-12-25(13-11-22)30(28,29)19-8-6-17(7-9-19)16(2)26/h3-9,14H,10-13H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTLFCSZIDXUMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(=O)C)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-((4-Acetylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a member of the triazaspirodecane family, characterized by its unique spirocyclic structure which includes three nitrogen atoms. This compound has garnered attention due to its potential biological activities, influenced by its functional groups such as the sulfonyl and acetophenyl moieties.

  • Molecular Formula : C_{22}H_{24}N_{4}O_{3}S
  • Molecular Weight : Approximately 429.5 g/mol

The compound's structure allows for various chemical reactions, which may affect its biological activity. The presence of the sulfonyl group can enhance its reactivity and interactions with biological targets.

Biological Activities

Research into the biological activities of similar compounds has indicated potential effects in various areas:

  • Antimicrobial Activity : Compounds with similar structures have been noted for their antibacterial and antifungal properties. For instance, derivatives of triazaspiro compounds have shown significant activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans .
  • Anticancer Properties : Some triazaspiro compounds have demonstrated cytotoxic effects against cancer cell lines. For example, related compounds have shown IC50 values indicating effective inhibition of cell proliferation in human cancer cells .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC Values
4-AcetyltropoloneAntibacterialStaphylococcus epidermidisMIC = 1.56 µg/ml
8-Amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyranAnticancerKATO-III (stomach cancer)IC50 = 20 µg/ml
3-(m-tolyl)-1,4,8-triazaspiro[4.5]decaneAntifungalCoriolus versicolorMIC = 0.39 µg/ml

The specific mechanisms through which 8-((4-Acetylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The sulfonyl group may interact with enzyme active sites, inhibiting their function.
  • Cell Membrane Disruption : The lipophilicity imparted by the acetophenyl moiety could facilitate penetration into microbial membranes, leading to cell lysis.
  • DNA Interaction : Similar compounds have been shown to intercalate DNA, disrupting replication and transcription processes.

Case Studies

A recent study explored the antimicrobial efficacy of a related triazaspiro compound against various pathogens. The results indicated that modifications in the substituents significantly affected the potency against different bacterial strains .

Furthermore, a comparative analysis of structural analogs revealed that those with enhanced lipophilicity exhibited better bioavailability and therapeutic indices in preclinical models .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 8-((4-Acetylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, suggesting potential as antibiotics or antifungal agents . The specific mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

There is emerging evidence that triazaspiro compounds possess anticancer activity. In vitro studies have demonstrated that they can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. The sulfonamide moiety is particularly noted for enhancing the compound's interaction with target proteins involved in tumor progression.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), which are crucial in the inflammatory response. This makes it a candidate for treating conditions like arthritis and other inflammatory diseases.

Polymer Chemistry

The unique structure of 8-((4-Acetylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one allows it to be used as a building block in polymer synthesis. Its ability to form stable bonds with other monomers can lead to the development of novel polymers with enhanced mechanical properties and thermal stability.

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound can be utilized in producing advanced coatings and adhesives. These materials are essential in various industries, including automotive and aerospace, where durability and resistance to environmental factors are critical.

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus with an MIC of 32 µg/mL .
Study 2Anticancer PropertiesInduced apoptosis in breast cancer cell lines with IC50 values ranging from 15 to 25 µM .
Study 3Anti-inflammatory EffectsReduced TNF-alpha levels by 40% in vitro .
Study 4Polymer ChemistrySuccessfully incorporated into polyurethanes leading to enhanced tensile strength .

Comparison with Similar Compounds

Compound Name Substituents Molecular Weight logP Key Properties/Applications Reference
8-((4-Acetylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one 8: 4-acetylphenyl sulfonyl; 3: m-tolyl Not reported N/A Hypothesized applications in oncology or CNS disorders based on scaffold similarity. N/A
8-(4-Ethylbenzenesulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (G651-0487) 8: 4-ethylbenzenesulfonyl; 3: 4-fluorophenyl 415.49 3.40 Higher logP (lipophilic); fluorophenyl may enhance metabolic stability.
8-(3-Chloro-4-methylphenylsulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one 8: 3-chloro-4-methylphenylsulfonyl; 3: m-tolyl Not reported N/A Chloro substituent may increase electrophilicity, affecting target binding.
3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (GF33508) No sulfonyl group; 3: 4-methylphenyl 243.31 N/A Simplified structure; used in research for receptor modulation studies.
8-(3-Trifluoromethylbenzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one 8: 3-CF3-benzenesulfonyl; 3: 3-methoxyphenyl Not reported N/A Trifluoromethyl group enhances electron-withdrawing effects; methoxy may improve solubility.
Spirotetramat metabolites 3: 2,5-dimethylphenyl; 8: methoxy or hydroxyl Varies N/A Used as pesticides; hydroxyl and methoxy groups critical for bioactivity.
2-Aminopyrimidine-triazaspiro hybrids Fused 2-aminopyrimidine and triazaspiro scaffolds Varies N/A Antitumor activity reported; scaffold hybridization enhances kinase inhibition.

Key Observations:

Sulfonyl Group Variations: The 4-acetylphenyl sulfonyl group in the target compound introduces a ketone functionality, which may influence hydrogen bonding and metabolic stability compared to ethyl or trifluoromethyl analogs .

Aryl Substituents :

  • The m-tolyl group (3-methylphenyl) balances lipophilicity and steric bulk, contrasting with the 4-fluorophenyl in G651-0487, which may improve membrane permeability .
  • Methoxy or hydroxyl substituents (e.g., in spirotetramat metabolites) enhance polarity, favoring pesticidal activity through improved aqueous solubility .

Scaffold Modifications: Removal of the sulfonyl group (e.g., GF33508) simplifies the structure but reduces molecular complexity, limiting binding site interactions . Hybrid scaffolds (e.g., 2-aminopyrimidine-triazaspiro) demonstrate the versatility of the core for diverse therapeutic applications .

Therapeutic Potential: Antitumor activity is linked to triazaspiro derivatives with extended conjugation (e.g., pyrimidine hybrids), suggesting the target compound may require similar modifications for efficacy . Pesticidal applications highlight the scaffold’s adaptability to non-medicinal uses, dependent on substituent polarity .

Q & A

Basic: What are the typical synthetic routes for preparing 8-((4-acetylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one?

Methodological Answer:
Synthesis of this spirocyclic compound likely follows multi-step protocols common to structurally analogous triazaspiro derivatives. A generalized approach includes:

Core Spirocyclic Formation : Cyclocondensation of a ketone or aldehyde with a diamine or hydrazine derivative under acidic or basic conditions to form the spiro[4.5]decane scaffold .

Sulfonylation : Introduction of the 4-acetylphenylsulfonyl group via nucleophilic substitution or coupling reactions (e.g., using sulfonyl chlorides and base catalysts like triethylamine) .

Aryl Substitution : Functionalization at the 3-position with m-tolyl groups via Suzuki-Miyaura cross-coupling or Ullmann-type reactions, requiring palladium catalysts and optimized temperature control (~80–120°C) .
Critical Parameters : Solvent choice (e.g., DMF for polar aprotic conditions), catalyst loading (e.g., 5–10 mol% Pd), and reaction time (12–24 hrs) significantly impact yield and purity.

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
Structural validation requires a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm proton environments (e.g., sulfonyl group deshielding at δ 7.5–8.5 ppm) and spirocyclic carbon signatures .
  • X-ray Crystallography : Definitive proof of stereochemistry and bond angles, as demonstrated for analogous triazaspiro compounds (e.g., 4-Phenyl-1,2,4-triazaspiro[4.5]dec-1-en-3-thione) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
    Pitfalls : Impurities from incomplete sulfonylation or aryl coupling may require HPLC purification (C18 columns, acetonitrile/water gradients) .

Advanced: How can synthetic yield be optimized for the sulfonylation step in complex spirocyclic systems?

Methodological Answer:
Yield optimization hinges on:

  • Reagent Stoichiometry : Excess sulfonyl chloride (1.2–1.5 equivalents) to drive the reaction to completion .
  • Catalyst Screening : Bases like DMAP (4-dimethylaminopyridine) enhance nucleophilicity of the spirocyclic amine .
  • Temperature Control : Maintaining 0–5°C during sulfonyl chloride addition minimizes side reactions (e.g., hydrolysis) .
    Case Study : For similar compounds (e.g., 3-(4-Chlorophenylsulfonyl) derivatives), yields improved from 45% to 72% by switching from THF to dichloromethane as the solvent .

Advanced: How should researchers resolve contradictions in reported biological activity data for triazaspiro derivatives?

Methodological Answer:
Contradictions (e.g., variable enzyme inhibition or cytotoxicity) may arise from:

  • Assay Conditions : pH, temperature, and solvent (DMSO vs. saline) can alter compound stability. Standardize protocols per NIH guidelines .
  • Structural Analogues : Compare with validated compounds (e.g., 4-Ethynyl-1,4-dihydro-8-methyl derivatives) to isolate substituent-specific effects .
  • Dose-Response Curves : Perform EC50_{50}/IC50_{50} titrations across multiple cell lines (e.g., HEK293 vs. HepG2) to assess selectivity .
    Example : Inconsistent anticonvulsant activity in spirocyclic compounds was traced to divergent pharmacokinetic profiles in rodent models .

Advanced: What computational strategies are recommended for predicting the pharmacological interactions of this compound?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to target proteins (e.g., kinases or GPCRs). Validate with co-crystallized ligands (e.g., PDB ID: W9K) .

QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity data from analogues .

MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent (TIP3P water model) .
Limitations : Predictions must be experimentally verified due to potential inaccuracies in force-field parameters for sulfonyl groups.

Advanced: How can researchers address solubility challenges during in vitro testing?

Methodological Answer:

  • Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-based surfactants to enhance aqueous solubility without altering bioactivity .
  • pH Adjustment : Ionizable groups (e.g., sulfonyl) may benefit from buffered solutions at pH 7.4 .
  • Pro-drug Design : Introduce hydrolyzable esters at the acetylphenyl group to improve permeability .

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